molecular formula C13H17NO2 B14834359 4-Cyclopropoxy-3-ethyl-N-methylbenzamide

4-Cyclopropoxy-3-ethyl-N-methylbenzamide

Cat. No.: B14834359
M. Wt: 219.28 g/mol
InChI Key: ADCLRAIPCXODRX-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-ethyl-N-methylbenzamide is a benzamide derivative characterized by a cyclopropoxy group at the para-position (C4), an ethyl substituent at the meta-position (C3), and an N-methylamide functional group. Its molecular formula is C₁₃H₁₇NO₂ (assuming ethyl replaces methoxy in the analog from ), with a molecular weight of 235.28 g/mol (if aligned with the analog in ).

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-cyclopropyloxy-3-ethyl-N-methylbenzamide

InChI

InChI=1S/C13H17NO2/c1-3-9-8-10(13(15)14-2)4-7-12(9)16-11-5-6-11/h4,7-8,11H,3,5-6H2,1-2H3,(H,14,15)

InChI Key

ADCLRAIPCXODRX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)NC)OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of 4-Cyclopropoxy-3-ethyl-N-methylbenzamide involves several steps, typically starting with the preparation of the benzamide core. One common method involves the reaction of 3-ethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methylamine to yield N-methyl-3-ethylbenzamide. The cyclopropoxy group is introduced through a nucleophilic substitution reaction using cyclopropyl alcohol in the presence of a suitable base .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Cyclopropoxy-3-ethyl-N-methylbenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon or copper-based catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Cyclopropoxy-3-ethyl-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-ethyl-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Cyclopropoxy-3-ethyl-N-methylbenzamide with structurally related benzamides from the literature:

Compound Name Substituents (Benzene Ring) Amide Group Molecular Formula Key Properties/Applications Reference
This compound C4: Cyclopropoxy, C3: Ethyl N-methyl C₁₃H₁₇NO₂ High lipophilicity; metabolic stability (inferred)
4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide C4: Cyclopropoxy, C3: Methoxy N,N-dimethyl C₁₃H₁₇NO₃ Pharmaceutical intermediate; improved solubility vs. ethyl analog
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C3: Methyl N-(2-hydroxy-1,1-dimethylethyl) C₁₁H₁₅NO₂ N,O-bidentate directing group for C–H functionalization
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide C2: Methoxy, C4: Methyl N-(4-chlorophenyl) C₁₅H₁₄ClNO₂ Fluorescent properties; electron-withdrawing Cl enhances conjugation

Key Comparative Insights

Substituent Effects on Electronic and Steric Properties Cyclopropoxy vs. Methoxy, being electron-donating, may improve solubility but increase susceptibility to demethylation . Ethyl vs. Methyl/Methoxy: The ethyl group (C3) in the target compound increases lipophilicity (higher logP) compared to methoxy or methyl substituents, favoring membrane permeability but possibly reducing aqueous solubility.

Amide Group Modifications N-methyl vs. This may influence binding affinity in biological targets or catalytic interactions . Specialized Amides: The N-(4-chlorophenyl) group in ’s compound introduces strong electron-withdrawing effects, altering electronic conjugation and fluorescence properties—unlike the aliphatic amides in the target compound and its analogs .

Applications and Reactivity Pharmaceutical Intermediates: The target compound and its methoxy/dimethyl analog () are likely used in drug synthesis, where cyclopropoxy groups are valued for stability and ethyl groups for lipophilicity . Catalytic Utility: ’s compound demonstrates how hydroxyl-containing amide substituents enable metal-catalyzed C–H functionalization, a feature absent in the target compound due to its non-coordinating N-methyl group .

Spectroscopic and Physical Properties

  • Fluorescence studies on N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide () highlight how electron-withdrawing substituents enhance conjugation and emission intensity. The target compound’s ethyl and cyclopropoxy groups may instead prioritize stability over optical properties .

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